molecular formula C28H33N5O9 B14237907 L-Tyrosyl-L-tryptophyl-L-threonyl-L-aspartic acid CAS No. 524729-88-2

L-Tyrosyl-L-tryptophyl-L-threonyl-L-aspartic acid

Cat. No.: B14237907
CAS No.: 524729-88-2
M. Wt: 583.6 g/mol
InChI Key: YLLKJKRIESNVQF-WWKGSCOKSA-N
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Description

L-Tyrosyl-L-tryptophyl-L-threonyl-L-aspartic acid is a peptide compound composed of four amino acids: tyrosine, tryptophan, threonine, and aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-tryptophyl-L-threonyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protective groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-tryptophyl-L-threonyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Tyrosyl-L-tryptophyl-L-threonyl-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-tryptophyl-L-threonyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Semaglutide: A peptide used for the treatment of type 2 diabetes.

    Tirzepatide: A dual agonist of glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptors.

    Oxyntomodulin: A peptide hormone involved in appetite regulation.

Uniqueness

L-Tyrosyl-L-tryptophyl-L-threonyl-L-aspartic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Unlike other peptides, it may have unique binding affinities and biological activities that make it valuable for specific research and therapeutic purposes.

Properties

CAS No.

524729-88-2

Molecular Formula

C28H33N5O9

Molecular Weight

583.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C28H33N5O9/c1-14(34)24(27(40)32-22(28(41)42)12-23(36)37)33-26(39)21(11-16-13-30-20-5-3-2-4-18(16)20)31-25(38)19(29)10-15-6-8-17(35)9-7-15/h2-9,13-14,19,21-22,24,30,34-35H,10-12,29H2,1H3,(H,31,38)(H,32,40)(H,33,39)(H,36,37)(H,41,42)/t14-,19+,21+,22+,24+/m1/s1

InChI Key

YLLKJKRIESNVQF-WWKGSCOKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)N)O

Origin of Product

United States

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